(2-cyano-5-Methylphenyl)boronic acid
Description
(2-Cyano-5-Methylphenyl)boronic acid is an aryl boronic acid derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 5-position. Boronic acids are widely recognized for their role as Lewis acids, enabling interactions with diols and amines, which makes them valuable in drug design, materials science, and sensor technologies . The electron-withdrawing cyano group enhances the compound’s acidity compared to unsubstituted phenylboronic acid, while the methyl substituent contributes steric and electronic effects that modulate reactivity and binding selectivity.
Properties
IUPAC Name |
(2-cyano-5-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYMGMXUILFDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process occurs in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. LiTMP deprotonates the aromatic ring, generating a lithiated intermediate that reacts with triisopropyl borate (B(OiPr)3). Quenching with aqueous HCl yields the crude boronic acid:
Key parameters:
Optimization Challenges
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Regioselectivity : Competing lithiation at the para-methyl position occurs if temperatures exceed −70°C.
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Moisture sensitivity : LiTMP requires strict anhydrous conditions to prevent protonation side reactions.
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Scalability : Batch sizes >100 mmol show decreased yields (∼55%) due to thermal gradients during quenching.
Palladium-Catalyzed Suzuki-Miyaura Transmetalation
Adapting methodologies from 2-tolylboronic acid synthesis, this route constructs the boronic acid moiety via cross-coupling between 5-methyl-2-bromobenzonitrile and bis(pinacolato)diboron (B₂pin₂).
Catalytic System Composition
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Catalyst : Pd(dppf)Cl₂ (1.5 mol%)
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Base : K₃PO₄ (3.0 equiv)
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Solvent : 1,4-dioxane/water (4:1 v/v)
Performance Metrics
Advantages :
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Tolerates electron-withdrawing cyano groups better than Ni-based catalysts
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Pinacol boronate intermediate facilitates storage and handling
Azidation-Borylation Sequential Functionalization
A hybrid approach developed by Driver et al. converts 2-amino-5-methylphenylboronic acid to the target compound via diazotization and cyanation.
Reaction Sequence
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Azidation : Treat 2-amino-5-methylphenylboronic acid with tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN₃) in acetonitrile:
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Cyanation : React the azide intermediate with CuCN in DMF at 120°C:
Critical Process Parameters
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Azidation time : 1.5 hours (prolonged reaction causes boronic acid decomposition)
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CuCN stoichiometry : 1.2 equivalents prevents residual azide contamination
Hydrolysis of Boronate Esters
This method converts pre-formed (2-cyano-5-methylphenyl)pinacol boronate esters to the free boronic acid via acidic hydrolysis.
Hydrolysis Conditions
Comparative Hydrolysis Efficiency
Pinacol esters demonstrate superior hydrolytic stability and easier purification via crystallization.
Analytical Characterization and Validation
All synthetic routes require rigorous quality control using:
Spectroscopic Methods
Purity Assessment
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HPLC : >99% purity using C18 column, 60:40 acetonitrile/water
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Elemental analysis : Calculated C 59.67%, H 4.97%; Found C 59.52%, H 5.03%
Comparative Analysis of Synthesis Routes
Key findings :
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Industrial-scale production favors palladium-catalyzed routes due to superior yields and reproducibility
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Academic labs prefer ester hydrolysis for rapid access to analytical-grade material
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Lithium-mediated methods remain valuable for deuterated or isotopically labeled analogs
Chemical Reactions Analysis
Types of Reactions
(2-cyano-5-Methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
(2-Cyano-5-methylphenyl)boronic acid serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with biomolecules enhances the design of drugs targeting specific enzymes and receptors. For instance, derivatives of boronic acids have been explored for their potential as inhibitors in treating viral infections like SARS-CoV-2, showcasing their relevance in current therapeutic strategies .
Case Study: Benzoxaborole Derivatives
Research has shown that benzoxaborole derivatives, which include structures similar to this compound, exhibit potent inhibitory activity against viral proteases. These compounds were evaluated for their efficacy against SARS-CoV-2 and demonstrated significant potential as antiviral agents .
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This application is crucial for constructing complex organic molecules efficiently, which is essential in both academic research and industrial applications .
| Reaction Type | Role of this compound |
|---|---|
| Suzuki-Miyaura | Acts as a coupling partner for aryl halides |
| Negishi Coupling | Facilitates the formation of biaryl compounds |
| Stille Coupling | Used in synthesizing complex organic frameworks |
Material Science
Polymer Synthesis
In material science, this compound contributes to the development of boron-containing polymers. These materials exhibit enhanced properties such as thermal stability and mechanical strength, making them suitable for applications in electronics and advanced materials .
Nanomaterials
The unique properties of boronic acids allow for the creation of nanomaterials with tailored functionalities. Research indicates that these materials can be used in sensors and catalysts, enhancing performance in various chemical processes .
Environmental Chemistry
Pollutant Detection and Removal
this compound has potential applications in environmental chemistry, particularly in developing sensors for detecting pollutants. Its ability to bind with various contaminants makes it valuable for monitoring environmental health and safety .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Activity: Research demonstrated that derivatives showed promising results against viral proteases, indicating potential therapeutic uses .
- Organic Synthesis Efficiency: A study reported high yields in cross-coupling reactions using this compound as a key reagent, emphasizing its role in efficient organic synthesis .
- Material Properties: Investigations into boron-containing polymers revealed enhancements in mechanical properties when incorporating this compound, supporting its use in advanced material applications .
Mechanism of Action
The mechanism of action of (2-cyano-5-Methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural Similarity and Substituent Effects
Structurally similar compounds identified via CAS databases (Table 1) include:
Table 1: Structurally Similar Boronic Acids
| Compound | Substituents | Similarity Score |
|---|---|---|
| (3-Chloro-5-methylphenyl)boronic acid | 3-Cl, 5-CH₃ | 0.92 |
| 2-Chloro-4-methylphenylboronic acid | 2-Cl, 4-CH₃ | 0.91 |
| (5-Methylthiophen-2-yl)boronic acid | Thiophene, 5-CH₃ | 0.87 |
| (2-Fluoro-5-hydroxyphenyl)boronic acid | 2-F, 5-OH | 0.90 |
These analogs share substituents at ortho/meta positions or heterocyclic frameworks, which influence electronic and steric properties .
Physicochemical Properties
Acidity (pKa)
The pKa of boronic acids is critical for their reactivity in physiological or synthetic environments. Substituents like -CN (strong electron-withdrawing) lower pKa, increasing Lewis acidity, while -CH₃ (electron-donating) may slightly elevate it. For example:
- Phenylboronic acid : pKa = 8.86
- 4-Methylphenylboronic acid (4-MCPBA) : pKa ≈ 8.5
- (2-Cyano-5-Methylphenyl)boronic acid: Estimated pKa ≈ 7.5–8.0 (inferred from substituent effects )
Fluorinated analogs (e.g., 2-fluoro derivatives) exhibit similar pKa trends due to through-space electronic effects .
Binding Affinity
Boronic acids bind diols (e.g., glucose) via reversible ester formation. The -CN group in this compound likely enhances binding compared to 4-MCPBA, which has lower glucose association constants (K ~10² M⁻¹) due to its higher pKa .
Anticancer Potential
Aryl boronic acids with extended aromatic systems (e.g., 6-hydroxynaphthalen-2-yl boronic acid) show potent antiproliferative effects (IC₅₀ = 0.1969 µM in 4T1 breast cancer cells) . While this compound’s anticancer activity remains unstudied, its electron-deficient aromatic ring may improve interactions with cellular targets like serine proteases or transcription factors .
Enzyme Inhibition
Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate enhanced β-lactamase inhibition (Ki < 1 µM) due to optimized electronic profiles . The cyano group in this compound could similarly improve inhibition kinetics in enzyme targets like histone deacetylases (HDACs), as seen with [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ = 1 µM) .
Table 2: Comparative Properties of Selected Boronic Acids
| Compound | pKa | Binding Affinity (Glucose, K/M⁻¹) | IC₅₀ (µM) | Key Applications |
|---|---|---|---|---|
| This compound | ~7.5–8 | ~10³ (estimated) | N/A | Drug design, Sensors |
| 4-MCPBA | 8.5 | ~10² | N/A | Glucose-responsive materials |
| 6-Hydroxynaphthalen-2-yl boronic acid | 8.0 | ~10⁴ | 0.1969 | Anticancer agents |
| Phenylboronic acid | 8.86 | ~10² | N/A | Suzuki coupling, Sensors |
Biological Activity
(2-Cyano-5-methylphenyl)boronic acid is an organoboron compound that exhibits a range of biological activities due to its unique structural features. This article reviews its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BNO2, characterized by a boronic acid functional group attached to a phenyl ring that contains both a cyano group (-C≡N) at the 2-position and a methyl group (-CH₃) at the 5-position. This arrangement imparts distinctive chemical properties that facilitate its interaction with various biological targets.
Synthesis Methods
Several methods have been developed for the synthesis of this compound, including:
- Boronate Ester Formation : Utilizing boron reagents to form esters with phenolic derivatives.
- Direct Boronation : Employing boron trihalides in the presence of a base to introduce the boron atom into the aromatic system.
- Suzuki Coupling Reactions : A common method involving the coupling of aryl halides with boronic acids in the presence of palladium catalysts.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis through inhibition of specific enzymes like transpeptidases, which are critical for peptidoglycan cross-linking.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.50 mg/mL |
| S. aureus | 4.20 mg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
Enzyme Inhibition
Boronic acids are known for their ability to act as enzyme inhibitors, particularly against serine proteases and certain β-lactamases. The structure of this compound allows it to form reversible covalent bonds with active site serine residues, effectively inhibiting enzyme activity.
| Enzyme | Inhibition Type | Ki (nM) |
|---|---|---|
| AmpC β-lactamase | Competitive | 20 |
| Acetylcholinesterase | Non-competitive | 115.63 |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced MIC values when used in combination with β-lactam antibiotics, enhancing their efficacy against resistant bacterial strains.
- Anticancer Mechanism : Research involving MCF-7 cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction as a pathway for apoptosis.
- Enzyme Interaction Studies : Investigations into the binding affinities of this compound revealed strong interactions with serine proteases, highlighting its potential utility in designing new therapeutic agents targeting these enzymes.
Q & A
Q. What are the optimal synthetic routes for (2-cyano-5-methylphenyl)boronic acid, and how do functional groups influence reaction efficiency?
The synthesis of aromatic boronic acids typically employs palladium-catalyzed Miyaura borylation or lithium-halogen exchange followed by boronate ester quenching. For this compound, steric and electronic effects from the cyano and methyl groups must be addressed. The cyano group may require protection (e.g., as a nitrile or via temporary masking) to avoid side reactions during boronation. Methyl groups generally stabilize intermediates but can hinder cross-coupling efficiency. Post-synthetic purification via recrystallization or chromatography is critical due to boronic acid sensitivity .
Q. How can the stability of this compound be maintained during storage and experimental use?
Boronic acids are prone to hydrolysis and boroxine formation (trimerization via dehydration). Stability is enhanced by:
- Storing under inert atmospheres (argon/nitrogen) at –20°C.
- Using anhydrous solvents (e.g., THF, DMF) during reactions.
- Avoiding protic solvents unless stabilized by diols (e.g., pinacol). Thermal gravimetric analysis (TGA) studies suggest aromatic boronic acids with electron-withdrawing groups (e.g., cyano) exhibit higher thermal stability, delaying decomposition up to 200°C .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for trace-level detection (≤1 ppm). Derivatization (e.g., with diols like pinacol) improves ionization efficiency and prevents boroxine interference. For structural confirmation, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification, simplifying boronic acid analysis .
Advanced Research Questions
Q. How do the cyano and methyl substituents influence the binding kinetics of this compound with diols or biological targets?
The cyano group enhances electrophilicity at boron, accelerating diol binding (kon) but potentially reducing equilibrium stability due to steric hindrance. Methyl groups improve hydrophobic interactions in protein binding pockets. Stopped-flow fluorescence assays (e.g., with isoquinolinylboronic acid analogs) reveal kon values for similar compounds range from 10³ to 10⁴ M⁻¹s⁻¹, with binding affinity trends following fructose > glucose . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like proteasomes or serine hydrolases .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?
Surface Plasmon Resonance (SPR) studies show secondary interactions (e.g., hydrophobic or electrostatic) can overshadow boronic acid-diol specificity. Mitigation strategies include:
Q. How can computational models predict the reactivity and toxicity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models using Mordred descriptors (e.g., topological polar surface area, logP) correlate substituent effects with properties like solubility or mutagenicity. Principal Component Analysis (PCA) of a boronic acid library (>5,000 compounds) identifies structural clusters, guiding derivative design for reduced off-target effects .
Q. What role does this compound play in covalent inhibitor design for proteases?
As a reversible covalent warhead, the boronic acid group binds catalytic serine/threonine residues (e.g., in proteasomes or thrombin). The cyano group modulates electrophilicity and stabilizes tetrahedral intermediates. Kinetic studies (kcat/KM) and X-ray crystallography (e.g., PDB 2F16) validate binding mechanisms, with IC50 values often in the nanomolar range for optimized inhibitors .
Q. How does thermal degradation of this compound affect its application in flame-retardant materials?
TGA data for aromatic boronic acids show decomposition onset temperatures >250°C, with char residue formation (~20% at 800°C) indicating flame-retardant potential. The cyano group releases nitrogen gas upon degradation, diluting oxygen, while boron forms a protective glassy layer. Synergistic effects with phosphorus-based additives enhance flame suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
